molecular formula C8H6BrFO2 B1365335 Methyl 2-bromo-6-fluorobenzoate CAS No. 820236-81-5

Methyl 2-bromo-6-fluorobenzoate

Cat. No. B1365335
M. Wt: 233.03 g/mol
InChI Key: TZQFXIYFLBBLQJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-fluorobenzoate is a chemical compound with the molecular formula C8H6BrFO21. It has a molecular weight of 233.041. The compound is typically stored in a refrigerator and is a colorless to yellow to brown liquid1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Methyl 2-bromo-6-fluorobenzoate. However, similar compounds are often synthesized through electrophilic aromatic substitution reactions or via diazonium coupling reactions2.



Molecular Structure Analysis

The InChI code for Methyl 2-bromo-6-fluorobenzoate is 1S/C8H6BrFO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H31. This indicates that the molecule consists of a benzene ring substituted with a bromo group at the 2-position and a fluoro group at the 6-position. The benzoate ester group is attached to the benzene ring3.



Chemical Reactions Analysis

Specific chemical reactions involving Methyl 2-bromo-6-fluorobenzoate are not available in the sources I found. However, bromo and fluoro substituents on a benzene ring are typically involved in electrophilic aromatic substitution reactions and can undergo reactions with nucleophiles.



Physical And Chemical Properties Analysis

Methyl 2-bromo-6-fluorobenzoate is a colorless to yellow to brown liquid1. It has a molecular weight of 233.041. The compound is typically stored in a refrigerator1.


Scientific Research Applications

Synthesis and Reactivity

Environmental and Biological Studies

  • Microbial Degradation : Studies on the microbial degradation of halogen-substituted benzoates, which are structurally similar to methyl 2-bromo-6-fluorobenzoate, have been conducted. Pseudomonas putida strain CLB 250 was found to utilize 2-bromo-, 2-chloro-, and 2-fluorobenzoate as carbon and energy sources, suggesting a potential environmental pathway for the degradation of these compounds (Engesser & Schulte, 1989).

Pharmacological Research

  • Antimicrobial Activity : Compounds structurally similar to methyl 2-bromo-6-fluorobenzoate, such as fluorinated 2-arylbenzothiazoles, have been synthesized and evaluated for their antimicrobial activities. This suggests potential pharmacological applications for related compounds, possibly including methyl 2-bromo-6-fluorobenzoate (Saeed, Shaheen, Hameed, & Kazmi, 2010).

Electrochemical Analysis

  • Electrochemical Reduction Studies : The electrochemical reduction of methylfluorobenzoates, compounds related to methyl 2-bromo-6-fluorobenzoate, has been analyzed using techniques like convolution potential sweep voltammetry. These studies provide insights into the electron-transfer processes and the stability of radical anions in these types of compounds (Muthukrishnan & Sangaranarayanan, 2010).

Future Directions

The future directions of Methyl 2-bromo-6-fluorobenzoate are not specified in the sources I found. However, given its molecular structure, it could potentially be used in the synthesis of other organic compounds, particularly those involving electrophilic aromatic substitution reactions.


Please note that this information is based on the available sources and there might be more recent studies or data related to Methyl 2-bromo-6-fluorobenzoate.


properties

IUPAC Name

methyl 2-bromo-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQFXIYFLBBLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479861
Record name METHYL 2-BROMO-6-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-6-fluorobenzoate

CAS RN

820236-81-5
Record name METHYL 2-BROMO-6-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromo-6-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Bromo-6-fluorobenzoic acid (1, 12.50 g, 57 mmol) was dissolved in a mixture of methanol (60 mL) and conc. sulfuric acid (65 mL). The solution was heated to 80° C. and stirred for 12 h. The reaction mixture was cooled and 20% sodium carbonate solution (500 mL) was added slowly to reach pH=8. The mixture was extracted with dichloromethane (3×180 mL), and the combined organic layers were dried over magnesium sulfate and evaporated. The title compound (11.29 g, 48.5 mmol, 85%) was obtained as a brown oil.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

To a solution 2-bromo-6-fluorobenzoic acid (50 g, 0.229 mol) and potassium carbonate (31.6 g, 0.229 mol) in N,N-dimethylformamide (250 mL) was added dropwise methyl iodide (51.83 g, 0.365 mol) over a 30 minute period. The reaction mixture was stirred at RT for 3.5 hours. The resulting mixture was diluted with water (500 mL) and extracted with EtOAc (3×300 mL). The combined organic layers were washed with 1M aqueous HCl (100 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give the title compound (53 g, 99.7%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
51.83 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
99.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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